1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a purine core substituted with various functional groups, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and morpholine. The key steps may include:
- Alkylation of the purine core with benzyl halides under basic conditions.
- Introduction of the morpholine moiety through nucleophilic substitution.
- Methylation of the purine nitrogen atoms using methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce deoxygenated or hydrogenated products.
- Substitution reactions may result in the introduction of new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
1,3-Dimethyl-7-(4-methyl-benzyl)-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-6-15(7-5-14)12-25-16(13-24-8-10-28-11-9-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFJLIZJUHHXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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